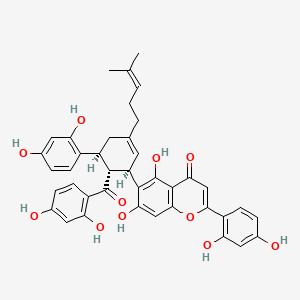
Multicaulisin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Multicaulisin is a natural product derived from the roots of Morus multicaulis, a species of mulberry. It is a Diels-Alder type adduct known for its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) isolates . The compound has a molecular formula of C40H36O11 and a molecular weight of 692.71 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Multicaulisin is typically extracted from the roots of Morus multicaulis. The preparation involves culturing and fermenting the bacterial strains of Multicaulis in a suitable medium. The compound is then isolated and purified using techniques such as solvent extraction and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and employing advanced chromatographic techniques for efficient purification .
化学反応の分析
Types of Reactions
Multicaulisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
科学的研究の応用
Multicaulisin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: this compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms, particularly in MRSA.
Medicine: The compound is being investigated for its potential use in developing new antibacterial drugs.
Industry: This compound can be used in the formulation of antibacterial coatings and materials .
作用機序
Multicaulisin exerts its antibacterial effects by targeting the bacterial cell wall synthesis pathways. It disrupts the integrity of the cell wall, leading to cell lysis and death. The compound specifically inhibits the enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall formation .
類似化合物との比較
Similar Compounds
Flavonoids: Multicaulisin is structurally related to flavonoids, which are known for their antioxidant and antibacterial properties.
Isoflavones: Similar to isoflavones, this compound exhibits significant biological activity.
Polyphenols: Like other polyphenols, this compound has multiple hydroxyl groups contributing to its reactivity and biological effects
Uniqueness
What sets this compound apart from other similar compounds is its potent activity against MRSA isolates. Its unique Diels-Alder adduct structure also contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDNXPVYAEOSW-IKXMMLORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

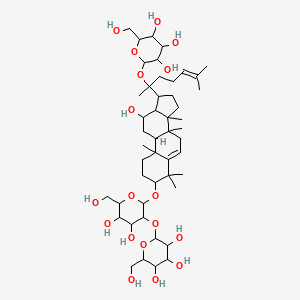
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
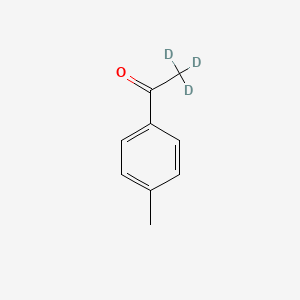
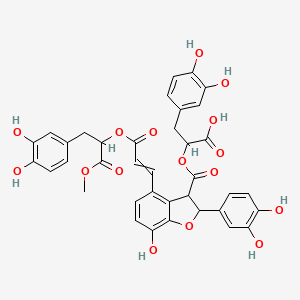
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)

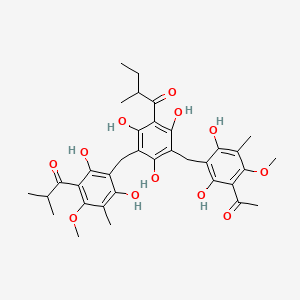
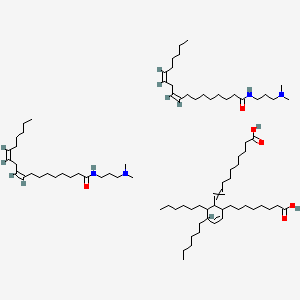
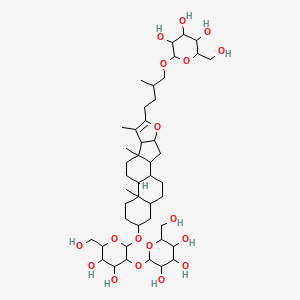
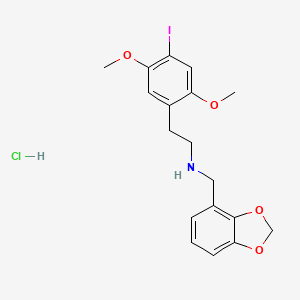
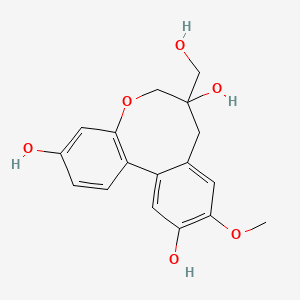
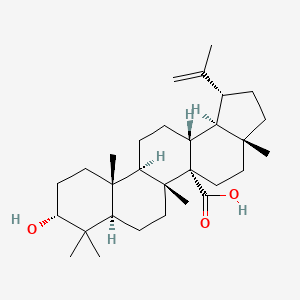
![lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B591328.png)
